(Z,E)-7,11-Hexadecadien-1-yl acetate (Z,E)-7,11-Hexadecadien-1-yl acetate
Brand Name: Vulcanchem
CAS No.: 53042-79-8
VCID: VC20760185
InChI: InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10-
SMILES: CCCCC=CCCC=CCCCCCCOC(=O)C
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

(Z,E)-7,11-Hexadecadien-1-yl acetate

CAS No.: 53042-79-8

VCID: VC20760185

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

(Z,E)-7,11-Hexadecadien-1-yl acetate - 53042-79-8

Description

Overview of (Z,E)-7,11-Hexadecadien-1-yl Acetate

(Z,E)-7,11-Hexadecadien-1-yl acetate is a chemical compound classified as a carboxylic ester, specifically recognized for its role as a sex pheromone in various insect species. Its structural formula is C18H32O2C_{18}H_{32}O_{2}
, with a molecular weight of approximately 280.4 g/mol. This compound is also known by several synonyms, including Gossyplure and (7Z,11E)-Gossyplure, and is identified by the CAS Registry Number 52207-99-5.

Synthesis of (Z,E)-7,11-Hexadecadien-1-yl Acetate

The synthesis of (Z,E)-7,11-Hexadecadien-1-yl acetate typically involves a multi-step organic reaction process:

Synthetic Routes

  • Formation of the Diene:

    • Utilizes reactions such as the Wittig reaction or Horner-Wadsworth-Emmons reaction to create the diene structure.

  • Hydroboration-Oxidation:

    • The diene undergoes hydroboration followed by oxidation to introduce the hydroxyl group at the desired position.

  • Acetylation:

    • The hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final acetate ester.

Reaction Conditions

The reactions typically require controlled temperatures and specific catalysts to ensure high yields and selectivity for the desired product.

Mechanism of Action

(Z,E)-7,11-Hexadecadien-1-yl acetate functions primarily as a sex pheromone in insects:

Interaction with Olfactory Receptors

When released into the environment, this compound binds to specific olfactory receptors in male insects, triggering a series of neural responses that lead to attraction and mating behaviors. This process involves:

  • Activation of signal transduction pathways

  • Initiation of mating behavior through olfactory signaling

Biological Activity

The primary biological activity of (Z,E)-7,11-Hexadecadien-1-yl acetate lies in its effectiveness as a sex pheromone:

Role in Insect Communication

This compound plays a critical role in mating behavior among various insect species, particularly in attracting males to females during reproductive periods.

Applications in Pest Management

Due to its specificity in attracting certain insect species, (Z,E)-7,11-Hexadecadien-1-yl acetate is utilized in pest management strategies:

  • Formulation of pheromone traps

  • Monitoring and controlling pest populations in agriculture

Similar Compounds

Compound NameStructure Characteristics
(Z,E)-9,12-Tetradecadienyl acetateSimilar structure with different double bond positions
(Z,Z)-7,11-Tetradecadienyl acetateSimilar function but both double bonds are Z

Unique Features

(Z,E)-7,11-Hexadecadien-1-yl acetate is unique due to its specific double bond configuration and effectiveness in attracting certain insect species, making it valuable for ecological studies and pest management.

Regulatory Status and Safety Information

(Z,E)-7,11-Hexadecadien-1-yl acetate has been approved for use as an attractant under European regulations:

Approval Status

  • Regulatory Approval: Approved under Regulation (EC) No 1107/2009

  • Approval Date: September 1, 2022

  • Expiration Date: August 30, 2037

  • Low-Risk Classification: Yes

Safety Considerations

While generally regarded as low risk, safety data sheets should be consulted for handling and application guidelines.

CAS No. 53042-79-8
Product Name (Z,E)-7,11-Hexadecadien-1-yl acetate
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name [(7Z,11E)-hexadeca-7,11-dienyl] acetate
Standard InChI InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10-
Standard InChIKey BXJHOKLLMOYSRQ-WFKFFMJQSA-N
Isomeric SMILES CCCC/C=C/CC/C=C\CCCCCCOC(=O)C
SMILES CCCCC=CCCC=CCCCCCCOC(=O)C
Canonical SMILES CCCCC=CCCC=CCCCCCCOC(=O)C
Purity >95%
Synonyms Z7Z11-16Ac;
PubChem Compound 6436029
Last Modified Jul 17 2023

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